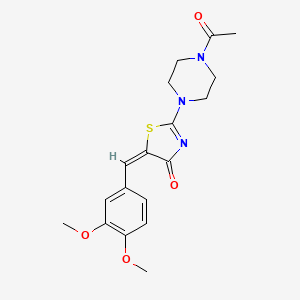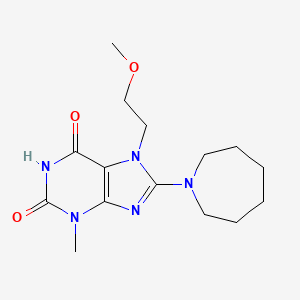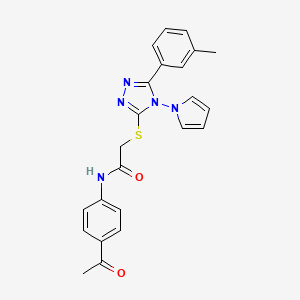
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one, also known as ADTM, is a thiazole derivative that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-cancer effects of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one. Additionally, (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may contribute to the neuroprotective effects of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one in the treatment of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In one study, (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one was found to inhibit the expression of inflammatory cytokines, which are involved in the immune response. This inhibition may contribute to the anti-inflammatory effects of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one. Additionally, (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been found to have antioxidant effects, which may contribute to its neuroprotective effects in the treatment of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has several potential advantages for laboratory experiments, including its ability to inhibit the growth of cancer cells and its potential neuroprotective effects. However, there are also some limitations to using (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one in laboratory experiments. For example, (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one may have limited solubility in certain solvents, which may affect its bioavailability and efficacy. Additionally, the mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for the study of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one. One direction is the further investigation of its mechanism of action, which could provide insight into its potential therapeutic applications. Another direction is the development of more effective synthesis methods for (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one, which could improve its bioavailability and efficacy. Additionally, further studies could investigate the potential use of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one in combination with other drugs or therapies for the treatment of various diseases.
合成方法
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been synthesized using various methods, including the reaction of 2-aminothiazole with 3,4-dimethoxybenzaldehyde in the presence of acetic anhydride and piperazine. Another method involves the reaction of 2-aminothiazole with 3,4-dimethoxybenzaldehyde and acetic anhydride in the presence of piperazine. These methods have resulted in the successful synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one, which has been used in various scientific research applications.
科学研究应用
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In one study, (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one was found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study found that (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one had potential neuroprotective effects in the treatment of Alzheimer's and Parkinson's disease. These findings suggest that (E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one has potential therapeutic applications in the treatment of various diseases.
属性
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12(22)20-6-8-21(9-7-20)18-19-17(23)16(26-18)11-13-4-5-14(24-2)15(10-13)25-3/h4-5,10-11H,6-9H2,1-3H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDGBJZDIUCVNH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3)OC)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-acetylpiperazin-1-yl)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-N'-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B2738058.png)


![3-[1-(2-Chloroacetyl)piperidin-4-yl]-1,3-dihydroindol-2-one](/img/structure/B2738063.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide](/img/structure/B2738064.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2738065.png)

![2-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2738068.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2738074.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2738075.png)
![3,6-dichloro-N-[4-(2-hydroxyethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2738080.png)
